molecular formula C18H21NO3S B2369098 N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenoxybenzamide CAS No. 1396852-45-1

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenoxybenzamide

Cat. No. B2369098
CAS RN: 1396852-45-1
M. Wt: 331.43
InChI Key: GYPPQFQQMCCTAI-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenoxybenzamide, also known as HET0016, is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. This compound has gained significant attention in the scientific community due to its potential applications in various research areas.

Scientific Research Applications

Environmental Detection and Effects

Presence in Human and Environmental Samples : Parabens, chemically related to N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenoxybenzamide, have been widely detected in human milk samples, indicating exposure from consumer products. A study developed a sensitive method to measure concentrations of parabens and other environmental phenols in human milk, showing that these compounds are prevalent in such biological matrices (Ye et al., 2008). This highlights the importance of monitoring human exposure to these compounds.

Fate in Aquatic Environments : Research on parabens' occurrence, fate, and behavior in aquatic environments reveals their persistent low-level presence in wastewater effluents and surface waters. Despite being considered biodegradable, their ubiquity is attributed to the continuous input from consumer product usage. The study emphasizes the need for further research on the toxicity of chlorinated paraben by-products found in water bodies (Haman et al., 2015).

Biological Implications and Activities

Antimicrobial Properties : Phenolic compounds, including parabens, have been used for over a century as antiseptics to control microbial growth. Their application has expanded to food preservation, reflecting their broad-spectrum antimicrobial efficacy against various bacteria, fungi, and viruses. This review discusses their mechanism of action and spectrum of antimicrobial activity, providing a comprehensive understanding of their use in food safety and preservation (Davidson & Brandén, 1981).

Metabolic Processing and Stability : Studies on the metabolic conversion of N,N-dimethylbenzamides shed light on the formation of N-hydroxymethyl derivatives, including compounds structurally similar to N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenoxybenzamide. These findings contribute to our understanding of the metabolic pathways and stability of such compounds, which is crucial for assessing their safety and environmental impact (Ross et al., 1983).

properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-4-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-18(21,13-23-2)12-19-17(20)14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11,21H,12-13H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPPQFQQMCCTAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2)(CSC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenoxybenzamide

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